molecular formula C8H6FIO2 B14780667 3-Fluoro-2-iodo-4-methoxybenzaldehyde

3-Fluoro-2-iodo-4-methoxybenzaldehyde

Cat. No.: B14780667
M. Wt: 280.03 g/mol
InChI Key: XWBRVTQLLQRSKC-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6FIO2. It is a compound of interest in organic chemistry due to its unique combination of functional groups, which include a fluorine atom, an iodine atom, and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the iodination of 3-fluoro-4-methoxybenzaldehyde. This process typically uses iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoro-2-iodo-4-methoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Hydroxy-2-iodo-4-methoxybenzaldehyde: Contains a hydroxyl group instead of a fluorine atom, which can alter its chemical properties and reactivity.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A naturally occurring compound with a hydroxyl group and a methoxy group, but no halogen atoms.

Uniqueness

3-Fluoro-2-iodo-4-methoxybenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

3-fluoro-2-iodo-4-methoxybenzaldehyde

InChI

InChI=1S/C8H6FIO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-4H,1H3

InChI Key

XWBRVTQLLQRSKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)I)F

Origin of Product

United States

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